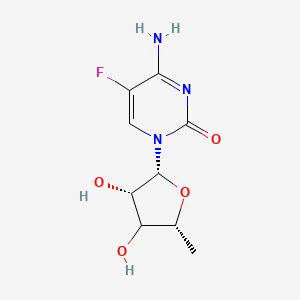

5-Fluoro-5'-deoxycytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12FN3O4 |

|---|---|

Molecular Weight |

245.21 g/mol |

IUPAC Name |

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one |

InChI |

InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5?,6+,8-/m1/s1 |

InChI Key |

YSNABXSEHNLERR-JCBVGMOXSA-N |

Isomeric SMILES |

C[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |

Origin of Product |

United States |

Contextualization As a Pyrimidine Nucleoside Analog in Biochemical Research

5-Fluoro-5'-deoxycytidine is a synthetic compound classified as a pyrimidine (B1678525) 2'-deoxyribonucleoside analog. In the realm of biochemical research, it is recognized as a cytidine (B196190) analog where the hydrogen atom at the 5-position of the pyrimidine ring is substituted with a fluorine atom. nih.gov This structural modification is key to its biological activity, allowing it to mimic natural nucleosides and interact with various cellular enzymes involved in nucleic acid synthesis and metabolism. nih.gov

Its primary role in research stems from its function as an antimetabolite. nih.gov By mimicking endogenous nucleosides, it can be taken up by cells and enter metabolic pathways, but its altered structure ultimately disrupts these processes. Specifically, it is investigated for its ability to interfere with DNA synthesis and function. nih.gov The presence of the fluorine atom alters its biochemical interactions, making it a molecule of significant interest for researchers studying targeted cancer therapies. nih.gov

Historical Context of Fluoropyrimidine Research in Chemical Biology

The journey of fluoropyrimidine research in chemical biology began with the pioneering synthesis of 5-fluorouracil (B62378) (5-FU) in 1957 by Dr. Charles Heidelberger and his colleagues. wikipedia.orgnih.gov This development was a landmark achievement, representing one of the earliest examples of rational drug design in cancer therapy. researchgate.net The initial research was driven by the observation that tumors utilize uracil (B121893) more readily than normal tissues, leading to the hypothesis that a uracil analog could be selectively toxic to cancer cells. nih.gov

Following the success and widespread clinical use of 5-FU, the field of chemical biology saw a surge in the development of other fluoropyrimidine derivatives. nih.govtouchoncology.com The goal was to create compounds with improved therapeutic indices, better oral bioavailability, and more targeted mechanisms of action. This led to the synthesis and investigation of various analogs, including 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) and tegafur. nih.gov The development of these compounds was often aimed at overcoming the limitations of 5-FU, such as its rapid metabolism and associated toxicities. nih.govtouchoncology.com The exploration of these "masked" forms of 5-FU and their conversion to the active drug within the body became a significant area of research. nih.gov 5-Fluoro-5'-deoxycytidine emerged from this ongoing effort to refine and expand the arsenal (B13267) of fluoropyrimidine-based therapeutic agents.

Overview of 5 Fluoro 5 Deoxycytidine S Significance in Preclinical and Mechanistic Studies

Chemical Synthesis of this compound

The chemical synthesis of this compound can be approached through various routes, often involving the strategic coupling of a protected ribose derivative with a modified cytosine base or the transformation of a pre-existing nucleoside scaffold.

Methodologies from 5-Fluoro-2'-deoxyuridine

While the conversion of 5-Fluoro-2'-deoxyuridine to 5-Fluoro-2'-deoxycytidine is a well-documented process, direct synthetic routes from 5-Fluoro-2'-deoxyuridine to this compound are less commonly described in the literature. The synthesis of the 2'-deoxy analogue typically involves the transformation of the 4-keto group of the uracil (B121893) ring into an exocyclic amine. One such method proceeds through a tetrazolide intermediate. google.com An alternative approach involves treating 5-fluoro-2'-deoxyuridine with 2,4,6-trimethylphenol (B147578) in the presence of 1-methylpyrrolidine (B122478) and trifluoroacetic anhydride, followed by aminolysis to yield 5-fluoro-2'-deoxycytidine. google.com

A more direct pathway to 5'-deoxy-5-fluorocytidine (B193531) derivatives often commences with 5-fluorocytosine (B48100). For instance, the synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, a protected precursor, can be achieved by reacting 5-fluorocytosine with 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. google.com This glycosylation reaction is a key step in forming the desired nucleoside. Another patented method describes the production of N4-acyl-5'-deoxy-5-fluorocytidine compounds, which also starts from 5-fluorocytosine and involves silylation and subsequent coupling with a protected ribose derivative. google.com

A further example is the synthesis of 5'-Deoxy-5-fluoro-2',3'-O-isopropylidene-D-cytidine, which involves the reaction of silylated 5-fluorocytosine with 2,3-O-isopropylidene-3-O-acetyl-5-deoxy-D-ribose in the presence of a Lewis acid like stannic chloride. chemicalbook.com

Phosphoramidite (B1245037) Chemistry for Oligonucleotide Incorporation

The incorporation of modified nucleosides into oligonucleotides is a cornerstone of nucleic acid research, enabling the study of DNA and RNA structure and function. Phosphoramidite chemistry is the standard method for automated solid-phase oligonucleotide synthesis. For this compound, this would involve the preparation of a suitably protected phosphoramidite derivative.

While specific protocols for the 5'-deoxy version are not as prevalent as for its 2'-deoxy counterpart, the general principles apply. The synthesis of a phosphoramidite of 5-fluoro-2'-deoxycytidine has been well-described. oup.com This typically involves the protection of the exocyclic amine of the cytosine base (e.g., with a benzoyl group), protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, and finally, reaction of the 3'-hydroxyl group with a phosphitylating agent to generate the reactive phosphoramidite. oup.com

A related compound, N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine 3-CE phosphoramidite, is commercially available and used in the synthesis of modified DNA and RNA. biosynth.com Furthermore, 5'-Deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine has been reported as a novel nucleoside phosphoramidite, indicating its potential for use in oligonucleotide synthesis. biosynth.com The synthesis of such a phosphoramidite would involve the reaction of the protected 5'-deoxy-5-fluorocytidine with a phosphitylating reagent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Two main approaches have been developed for incorporating 5-fluoro-2'-deoxycytidine into oligonucleotides. One utilizes a fully protected phosphoramidite of 5-fluoro-2'-deoxycytidine itself. oup.com An alternative, indirect approach employs a phosphoramidite of 5-fluoro-4-methylmercapto-2'-deoxyuridine. During the final deprotection step with ammonia, the methylmercapto group is displaced by an amino group, converting the uridine (B1682114) analogue into the desired cytidine residue within the oligonucleotide chain. oup.com

Stereoselective Synthesis Approaches

The stereochemistry of the glycosidic bond is a critical aspect of nucleoside synthesis, with the β-anomer being the naturally occurring and often the biologically active form. Achieving high stereoselectivity in the glycosylation reaction is therefore a key challenge.

In the synthesis of related compounds, such as 2'-deoxy-5-fluoro-3'-thiacytidine (FTC), stereoselective coupling methods have been developed. One such method involves the use of a Lewis acid like SnCl₄ to catalyze the coupling of a silylated 5-fluoro-substituted pyrimidine (B1678525) base with a protected sugar derivative, yielding predominantly the β-isomer. google.com Similar strategies are mentioned in patents for the production of N4-acyl-5'-deoxy-5-fluorocytidine, emphasizing the importance of stereoselective preparation. google.com

Design and Synthesis of this compound Analogues

The modification of the core structure of this compound can lead to the development of new compounds with altered biological activity, stability, or pharmacokinetic properties. These modifications can be targeted at either the sugar moiety or the pyrimidine base.

Structural Modifications within the Sugar Moiety (e.g., carbocyclic analogues)

Carbocyclic nucleoside analogues, where the furanose oxygen is replaced by a methylene (B1212753) group, are an important class of modified nucleosides. This modification often imparts increased metabolic stability towards enzymatic cleavage of the glycosidic bond.

While the direct synthesis of carbocyclic analogues of this compound is not extensively reported, the synthesis of carbocyclic analogues of 5-fluorouracil nucleosides provides a template for such endeavors. The synthesis of the carbocyclic analogue of 5-fluoro-2'-deoxyuridine has been achieved through the fluorination of the corresponding uracil nucleoside analogue with elemental fluorine. chemicalbook.com A similar approach could potentially be applied to a carbocyclic cytidine precursor to obtain the desired this compound analogue.

Effects of Halogen Substitution at the 5-Position on Nucleosides

The introduction of a halogen atom at the 5-position of the pyrimidine ring can significantly influence the electronic properties, conformation, and biological activity of the nucleoside. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) plays a crucial role in these effects.

Studies on 5-halouridines have shown that the size of the halogen substituent affects the extent of protonation-induced tautomerization. google.com As the size of the halogen increases from fluorine to iodine, the population of the O4-protonated conformer increases relative to the tautomeric form. This can have implications for the stability of the glycosidic bond.

In the context of cytosine nucleosides, the presence of a 5-halogen substituent can influence the likelihood of adduct formation with carcinogens. For example, the presence of 5-fluoro, 5-chloro, or 5-bromo substituents on cytosine can affect the formation of adducts at an adjacent guanine (B1146940) base. nih.gov The electronic effects of the halogen, whether electron-withdrawing or -donating, can alter the hydrogen bonding pattern and the nucleophilicity of neighboring bases.

The synthesis of various 5-halo-5'-amino analogues of deoxyribopyrimidine nucleosides, including 5-iodo-5'-amino-2',5'-dideoxycytidine, has been reported, highlighting the accessibility of a range of 5-halogenated cytidine derivatives. nih.gov These studies provide a foundation for understanding the structure-activity relationships associated with halogen substitution at the 5-position.

Chemical Modifications for Prodrug Strategy Development

The clinical utility of many nucleoside analogs, including this compound, can be hampered by challenges such as poor membrane permeability, rapid metabolism, and the development of resistance mechanisms. To address these limitations, various chemical modification strategies have been employed to develop prodrugs. These prodrugs are inactive derivatives that undergo enzymatic or chemical transformation in the body to release the active parent drug, this compound, or its subsequent active metabolites like 5-Fluorouracil (5-FU). The primary goals of these modifications are to enhance oral bioavailability, improve selective delivery to tumor tissues, and bypass cellular resistance pathways.

N-Acyl and N-Carbamoyl Modifications

A prominent strategy involves the chemical modification of the N4-amino group of the cytosine ring. By acylating this position, researchers have successfully created prodrugs with altered physicochemical properties, leading to improved pharmacological profiles.

One of the most notable examples of this approach is Capecitabine (B1668275), which is technically N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine. nih.gov This modification renders the molecule more lipophilic, enhancing its absorption from the gastrointestinal tract. nih.gov The activation of Capecitabine is a multi-step enzymatic cascade designed for tumor-selective release of 5-FU. nih.govmedchemexpress.com First, a carboxylesterase, highly active in the liver, hydrolyzes the pentyloxycarbonyl group to yield 5'-deoxy-5-fluorocytidine. nih.govmedchemexpress.com Subsequently, cytidine deaminase, an enzyme often found in high concentrations in both the liver and tumor cells, converts 5'-deoxy-5-fluorocytidine into 5'-deoxy-5-fluorouridine (doxifluridine). nih.govmedchemexpress.com Finally, thymidine (B127349) phosphorylase, an enzyme that is significantly more active in tumor tissues compared to normal tissues, converts 5'-deoxy-5-fluorouridine to the ultimate cytotoxic agent, 5-fluorouracil. nih.govnih.gov This sequential activation pathway minimizes systemic exposure to the active drug and concentrates its release at the tumor site. nih.gov

Another example is N4-Trimethoxybenzoyl-5'-deoxy-5-fluorocytidine (Ro 09-1390), which was developed as a prodrug of 5'-deoxy-5-fluorouridine. nih.gov The rationale for this modification was to create a compound with reduced intestinal toxicity compared to its parent drug. nih.gov Similar to the activation of other N4-acyl derivatives, the activity of Ro 09-1390 is dependent on its conversion to the major metabolite, 5'-deoxy-5-fluorocytidine, which is then metabolized to 5'-deoxy-5-fluorouridine by cytidine deaminase. nih.gov Studies showed that Ro 09-1390 had comparable antitumor efficacy to 5'-deoxy-5-fluorouridine but with significantly less toxicity to the intestinal tract and lower immunosuppressive effects. nih.gov

| Prodrug Name | Chemical Modification | Activation Enzymes | Key Research Finding |

| Capecitabine | N4-pentyloxycarbonyl | Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase | Achieves tumor-selective generation of 5-FU through a three-step enzymatic cascade. nih.govmedchemexpress.com |

| Ro 09-1390 | N4-Trimethoxybenzoyl | (Implied) Esterases, Cytidine Deaminase | Demonstrated comparable antitumor activity to 5'-deoxy-5-fluorouridine with reduced intestinal toxicity. nih.gov |

Lipophilic Conjugation Strategies

Increasing the lipophilicity of nucleoside analogs through conjugation with fatty acids or other lipid moieties is another key prodrug strategy. This approach aims to create amphiphilic molecules that can more easily traverse cell membranes and may exhibit altered tissue distribution and tumor specificity.

Research in this area has led to the synthesis of heterodinucleoside phosphates that couple a lipophilic cytosine derivative with a fluoropyrimidine. An example of such a compound is 5-fluoro-2'-deoxyuridylyl-(3'→5')-5-fluoro-N4-hexadecyl-2'-deoxycytidine (5-FdU-5-FdC(hex)). nih.govuzh.ch In this molecule, a long-chain hexadecyl (C16) group is attached to the N4 position of a 5-fluoro-2'-deoxycytidine moiety, which is then linked to 5-fluoro-2'-deoxyuridine. nih.govuzh.ch These amphiphilic prodrugs have shown high anticancer activities, with their tumor specificities being modulated by their specific chemical structures. nih.govuzh.ch Notably, the dimer 5-FdU-5-FdC(hex) expressed a cytotoxic activity that was superior to that of 5-fluoro-2'-deoxyuridine (5-FdU) itself in in-vitro screens. nih.govuzh.ch The synthesis of these compounds often utilizes the hydrogen phosphonate (B1237965) method to couple the lipophilic cytosine derivatives with the fluorouridine component. nih.govuzh.ch

| Prodrug Example | Lipophilic Modification | Linkage | Key Research Finding |

| 5-FdU-5-FdC(hex) | N4-hexadecyl group | 3'→5' phosphodiester bond | Exhibited higher cytotoxic activity than the parent compound 5-FdU in vitro. nih.govuzh.ch |

Phosphoramidate (B1195095) Prodrugs (ProTide Technology)

The ProTide (Pro-nucleotide) approach is a sophisticated strategy designed to bypass the often inefficient and resistance-prone initial phosphorylation step required for the activation of nucleoside analogs. This technology masks the monophosphate of a nucleoside analog with an aromatic group (often a phenol) and an amino acid ester. cardiff.ac.uk Once inside the cell, these masking groups are enzymatically cleaved to release the nucleoside monophosphate, effectively delivering the first phosphorylated metabolite into the cell. cardiff.ac.uk

While many examples of the ProTide strategy involve other nucleoside analogs like gemcitabine (B846) or 5-fluoro-2'-deoxyuridine, the chemical principles are directly applicable and have been explored for fluoropyrimidines. nih.govacs.org For instance, phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine have been developed to be independent of activation by thymidine kinase, an enzyme whose downregulation can lead to drug resistance. nih.gov These prodrugs effectively avoid deamination by cytidine deaminase due to the presence of the bulky phosphoramidate moiety at the 5'-position. nih.gov This strategy ensures that the nucleoside analog is efficiently converted to its active monophosphate form, overcoming key resistance mechanisms. cardiff.ac.uknih.gov The development of such prodrugs for this compound would similarly aim to enhance its activation and overcome potential resistance.

| Prodrug Strategy | Chemical Modification | Rationale | Potential Advantage for this compound |

| ProTide | 5'-O-Phosphoramidate | Bypasses initial, often rate-limiting, phosphorylation step. cardiff.ac.uk | Overcomes resistance due to deficient kinase activity and prevents premature degradation. nih.gov |

Enzymatic Activation Pathways of this compound

The activation of this compound is a multi-step process initiated by phosphorylation and deamination, leading to the formation of potent inhibitory molecules.

Two primary deaminase enzymes are involved in the metabolism of this compound and its phosphorylated derivatives: cytidine deaminase and deoxycytidylate deaminase.

Cytidine Deaminase (CDA): This enzyme can directly deaminate FdCyd to 5-fluoro-2'-deoxyuridine (FdUrd). aacrjournals.orgpnas.orgnih.gov This conversion represents an alternative initial step in the activation pathway, bypassing the direct phosphorylation of FdCyd. pnas.orgnih.gov The activity of cytidine deaminase can significantly influence the metabolic balance between the different activation routes. nih.govnih.gov In some research models, inhibition of cytidine deaminase has been shown to direct the metabolism of FdCyd more towards the phosphorylation pathway initiated by deoxycytidine kinase. pnas.orgnih.gov

Deoxycytidylate Deaminase (dCMP Deaminase): Following the phosphorylation of FdCyd to FdCMP by deoxycytidine kinase, dCMP deaminase catalyzes the deamination of FdCMP to 5-fluoro-2'-deoxyuridylate (FdUMP). snmjournals.orgnih.gov This enzymatic step is crucial for the formation of one of the primary active metabolites of FdCyd. The activity of dCMP deaminase is reported to be higher in some human malignancies compared to normal tissues, which may contribute to selective cytotoxicity. snmjournals.org

The formation of 5-fluoro-2'-deoxyuridylate (FdUMP) is a convergent point in the metabolic activation of this compound and a key event for its cytotoxic action. wikipedia.orgcancer.gov FdUMP can be generated through two main routes:

From FdCMP: FdCMP, formed by the action of deoxycytidine kinase on FdCyd, is deaminated by dCMP deaminase to yield FdUMP. pnas.orgnih.govnih.gov

From FdUrd: FdUrd, produced by the deamination of FdCyd by cytidine deaminase, can be subsequently phosphorylated by thymidine kinase (TK) to form FdUMP. pnas.orgnih.govniph.go.jp

FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govwikipedia.org

5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP): FdUMP can be further phosphorylated to 5-fluoro-2'-deoxyuridine 5'-diphosphate (FdUDP) and subsequently to FdUTP. niph.go.jpresearchgate.net FdUTP can be erroneously incorporated into DNA, leading to DNA damage and strand breaks. nih.gov

5-fluorouridine (B13573) 5'-triphosphate (FUTP): Through a series of metabolic steps, this compound can also lead to the formation of 5-fluorouracil (5-FU). medchemexpress.comnih.govmedchemexpress.com 5-FU can then be anabolized to 5-fluorouridine monophosphate (FUMP), 5-fluorouridine diphosphate (B83284) (FUDP), and ultimately 5-fluorouridine triphosphate (FUTP). niph.go.jpresearchgate.netnih.gov The incorporation of FUTP into RNA can disrupt RNA processing and function. nih.gov

Factors Influencing this compound Metabolic Fate in Research Models

The metabolic pathway that predominates in the activation of this compound is not fixed but can vary significantly depending on the specific cellular context, particularly the relative expression levels of key metabolic enzymes.

The expression levels of enzymes such as thymidine kinase and cytidine deaminase can create a differential metabolic landscape between different cell types or between normal and tumor tissues.

Thymidine Kinase (TK): The activity of thymidine kinase is essential for the phosphorylation of FdUrd to FdUMP. nih.goviiarjournals.org Variations in TK activity can therefore influence the efficiency of this particular activation route. nih.gov

Cytidine Deaminase (CDA): As previously mentioned, high levels of cytidine deaminase can favor the conversion of FdCyd to FdUrd. nih.gov Conversely, low levels of CDA may lead to a greater proportion of FdCyd being phosphorylated by deoxycytidine kinase. nih.gov Research in mouse models has shown that low liver CDA expression correlates with high plasma concentrations of 5'-deoxy-5-fluorocytidine (a metabolite of capecitabine, which is converted to this compound). nih.gov Furthermore, CDA expression has been observed to be significantly higher in fresh human hepatocytes compared to mouse liver, which can explain differences in metabolic profiles between species. nih.gov

The interplay between these and other enzymes ultimately dictates the intracellular concentrations of the various active metabolites, thereby influencing the biological response to this compound.

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | Role in Metabolism | Substrate(s) | Product(s) |

| Deoxycytidine Kinase (dCK) | Initial phosphorylation | This compound (FdCyd) | 5-fluoro-2'-deoxycytidine monophosphate (FdCMP) |

| Cytidine Deaminase (CDA) | Deamination of the nucleoside | This compound (FdCyd) | 5-fluoro-2'-deoxyuridine (FdUrd) |

| Deoxycytidylate Deaminase | Deamination of the nucleotide | 5-fluoro-2'-deoxycytidine monophosphate (FdCMP) | 5-fluoro-2'-deoxyuridylate (FdUMP) |

| Thymidine Kinase (TK) | Phosphorylation of FdUrd | 5-fluoro-2'-deoxyuridine (FdUrd) | 5-fluoro-2'-deoxyuridylate (FdUMP) |

Table 2: Active Metabolites of this compound and their Primary Cellular Targets

| Active Metabolite | Abbreviation | Primary Cellular Target/Mechanism of Action |

| 5-fluoro-2'-deoxyuridylate | FdUMP | Inhibition of Thymidylate Synthase (TS) |

| 5-fluoro-2'-deoxyuridine 5'-triphosphate | FdUTP | Incorporation into DNA, leading to DNA damage |

| 5-fluorouridine 5'-triphosphate | FUTP | Incorporation into RNA, disrupting RNA function |

Modulation of Metabolic Pathways by Enzyme Inhibitors (e.g., Tetrahydrouridine)

The primary metabolic pathway for this compound involves its deamination by the enzyme cytidine deaminase (CDA). medchemexpress.comhmdb.ca This enzymatic conversion generates 5'-deoxy-5-fluorouridine, which is a precursor to the active antineoplastic agent 5-fluorouracil (5-FU). medchemexpress.commedchemexpress.com The activity of CDA is a critical determinant of the metabolic fate and, consequently, the therapeutic efficacy of cytidine analogues. High levels of CDA can lead to rapid catabolism, which can be a factor in drug resistance. nih.govplos.org

Enzyme inhibitors can be used to modulate this metabolic pathway, thereby altering the pharmacokinetic profile of the parent compound. Tetrahydrouridine (THU) is a potent and well-characterized inhibitor of cytidine deaminase. nih.govplos.orgmedchemexpress.com By competitively blocking the active site of CDA, THU prevents the deamination of cytidine analogues. plos.orgmedchemexpress.com This inhibition redirects the metabolism, preventing rapid breakdown and increasing the systemic exposure to the administered compound. pnas.orgnih.gov

While direct pharmacokinetic studies on the combination of this compound and THU are not extensively detailed in the available literature, the effects of THU have been thoroughly investigated with the closely related compound 5-fluoro-2'-deoxycytidine (FdCyd). These studies provide a clear model for how THU modulates the metabolism of fluorinated cytidine nucleosides. In animal models, the co-administration of THU with FdCyd significantly increased the plasma concentration and half-life of FdCyd. aacrjournals.org For instance, in one study, intravenous THU increased the area under the plasma concentration-time curve (AUC) of intravenous FdCyd by 4.6-fold and extended its half-life by 5-fold. aacrjournals.org

Clinical studies on FdCyd combined with THU have shown that this strategy effectively achieves plasma concentrations of the parent drug known to be required for its mechanism of action, while limiting the formation of downstream metabolites like 5-fluorouracil (FU) and 5-fluoro-2'-deoxyuridine (FdUrd). nih.gov By inhibiting CDA, THU ensures that the primary compound, rather than its rapidly formed metabolites, is the main agent present in circulation. nih.govnih.gov This modulation is crucial for harnessing the specific therapeutic activities of the parent nucleoside analogue.

Table 1: Effect of Tetrahydrouridine (THU) on the Pharmacokinetics of Intravenous 5-Fluoro-2'-deoxycytidine (FdCyd) in Mice Data extracted from a study on the 2'-deoxy isomer to illustrate the modulatory effect of THU.

| Parameter | IV FdCyd Alone | IV FdCyd with IV THU | Fold Change |

| Cmax (µM) | 61.7 | - | - |

| AUC (µM*h) | 18.5 | 85.3 | 4.6 |

| t1/2 (min) | 10 | 51 | 5.1 |

| Source: Adapted from Beumer et al., Cancer Research, 2006. aacrjournals.org |

Table 2: Plasma Concentrations of 5-Fluoro-2'-deoxycytidine (FdCyd) and Metabolites in Patients Treated with FdCyd and THU Data extracted from a clinical study on the 2'-deoxy isomer.

| FdCyd Dose (mg/m²) | Plasma FdCyd (ng/mL) | Plasma FU (ng/mL) | Plasma FdUrd (ng/mL) |

| 5 | 19 - 96 | 1.2 - 5.5 | Undetectable |

| 20 | - | - | 2.3 |

| 80 | 1,600 - 1,728 | 6.0 - 12 | 3.5 - 5.7 |

| Source: Adapted from Beumer et al., Cancer Chemotherapy and Pharmacology, 2008. nih.gov |

Dynamics of Intracellular Nucleotide Pools

The administration of this compound and its subsequent metabolism induce significant perturbations in the intracellular pools of nucleotides, which is central to its mechanism of action. Following its conversion to 5-fluorouracil (5-FU), a series of anabolic reactions lead to the formation of active nucleotide metabolites. medchemexpress.compharmgkb.org These metabolites interfere with critical cellular pathways involved in DNA and RNA synthesis. cancer.govki.se

The key active metabolites derived from 5-FU include 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), 5-fluorouridine triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). pharmgkb.orgcancer.govncats.io

Inhibition of Thymidylate Synthase: The most prominent effect on the nucleotide pool is mediated by FdUMP, which is a potent inhibitor of the enzyme thymidylate synthase (TS). pnas.orgnih.govncats.io TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of deoxythymidine triphosphate (dTTP). cancer.gov By inhibiting TS, FdUMP leads to a sharp depletion of the intracellular dTMP and subsequently the dTTP pool. cancer.govncats.io This "thymineless" state critically impairs DNA synthesis and repair, leading to cell cycle arrest and apoptosis. cancer.gov In response to this inhibition, cells may exhibit an increased uptake of exogenous thymidine as a compensatory mechanism. jst.go.jp

Incorporation into RNA and DNA: The metabolite FUTP competes with the natural uridine triphosphate (UTP) for incorporation into RNA by RNA polymerase. cancer.govncats.io The presence of this fraudulent base in RNA disrupts RNA processing, function, and protein synthesis. cancer.gov Similarly, FdUTP can be incorporated into DNA, contributing to DNA damage and instability. pharmgkb.org

Table 3: Key Metabolites and Their Impact on Intracellular Nucleotide Dynamics

| Active Metabolite | Precursor Pathway | Primary Target | Consequence on Nucleotide Pools |

| FdUMP | This compound → 5-FU → ... | Thymidylate Synthase (TS) | Depletion of dTMP and dTTP pools; Accumulation of dUMP. cancer.govncats.io |

| FUTP | This compound → 5-FU → ... | RNA Polymerase | Competes with UTP for RNA synthesis. cancer.govncats.io |

| FdUTP | This compound → 5-FU → ... | DNA Polymerase | Incorporated into DNA, causing damage. pharmgkb.org |

Molecular Mechanisms of Action of 5 Fluoro 5 Deoxycytidine

Inhibition of Thymidylate Synthase (TS)

A major cytotoxic effect of 5-Fluoro-5'-deoxycytidine is the inhibition of thymidylate synthase. nih.gov This inhibition is not direct but is mediated by its metabolic conversion to 5-fluoro-2'-deoxyuridylate (FdUMP). nih.govmedchemexpress.com FdCyd can be metabolized to this potent TS inhibitor through two primary pathways: (i) sequential catalysis by deoxycytidine kinase and deoxycytidylate deaminase, or (ii) sequential reactions catalyzed by cytidine (B196190) deaminase and thymidine (B127349) kinase. nih.gov

The inhibition of thymidylate synthase by FdUMP is a classic example of mechanism-based inactivation. FdUMP, being a close structural analog of the natural substrate deoxyuridine monophosphate (dUMP), binds to the nucleotide-binding site of TS. targetmol.com In the presence of the cofactor N5,N10-methylenetetrahydrofolate (CH2H4folate), a stable ternary complex is formed. targetmol.com

Crystallographic studies of the E. coli TS ternary complex have elucidated the precise molecular interactions. nih.govacs.org A key event is the formation of a covalent bond between the C6 position of the FdUMP pyrimidine (B1678525) ring and the sulfur atom of a cysteine residue (Cys-146 in E. coli TS) in the active site of the enzyme. nih.govacs.org This nucleophilic attack by the cysteine residue is a normal step in the catalytic cycle of TS with its natural substrate, dUMP. However, the presence of the highly electronegative fluorine atom at the C5 position of FdUMP prevents the subsequent catalytic step, which involves the abstraction of a proton from this position. This effectively traps the enzyme in a stable, covalent ternary complex with FdUMP and the folate cofactor, rendering the enzyme inactive. targetmol.com

| Component | Role in Complex Formation | Reference |

|---|---|---|

| 5-fluoro-2'-deoxyuridylate (FdUMP) | Binds to the nucleotide-binding site of TS and forms a covalent bond with a cysteine residue. | targetmol.com |

| Thymidylate Synthase (TS) | The target enzyme that is inhibited. A key cysteine residue in its active site is involved in the covalent bond. | nih.gov |

| N5,N10-methylenetetrahydrofolate (CH2H4folate) | The cofactor that is essential for the formation and stabilization of the ternary complex. | targetmol.com |

| Covalent Bond | Forms between the C6 of FdUMP and the sulfur atom of a specific TS cysteine residue, leading to irreversible inhibition. | nih.govacs.org |

Thymidylate synthase catalyzes the sole de novo pathway for the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA replication. nih.govrcsb.org The inhibition of TS by FdUMP leads to a significant depletion of the intracellular dTTP pool. nih.gov

DNA Methyltransferase (DNMT) Inhibition

In addition to its effects on thymidylate synthase, this compound is also recognized as an inhibitor of DNA methyltransferases (DNMTs). medchemexpress.complos.org DNMTs are a family of enzymes that catalyze the transfer of a methyl group to the C5 position of cytosine residues in DNA, a key epigenetic modification involved in gene regulation.

This compound acts as a mechanism-based inhibitor of DNMTs. ed.ac.uk This mode of inhibition is contingent upon the incorporation of this compound into DNA. Once integrated into the DNA strand, it serves as a fraudulent substrate for DNMTs. The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the target cytosine. This forms a transient covalent intermediate.

In the case of a normal cytosine residue, this intermediate is resolved through the transfer of a methyl group to the C5 position and subsequent elimination of the enzyme. However, when the enzyme encounters a 5-fluorocytosine (B48100) residue within the DNA, the high electronegativity of the fluorine atom at the C5 position prevents the resolution of the covalent intermediate. nih.gov

| Step | Normal Cytosine | 5-Fluorocytosine in DNA | Reference |

|---|---|---|---|

| Enzyme Recognition | DNMT recognizes the cytosine within a specific sequence context (e.g., CpG). | DNMT recognizes the 5-fluorocytosine as a substrate. | |

| Nucleophilic Attack | A cysteine residue in the DNMT active site attacks the C6 of cytosine, forming a transient covalent intermediate. | A cysteine residue in the DNMT active site attacks the C6 of 5-fluorocytosine, forming a covalent intermediate. | |

| Methyl Transfer | A methyl group is transferred from S-adenosylmethionine to the C5 of cytosine. | Methyl transfer may or may not occur, but the subsequent step is blocked. | nih.gov |

| Resolution | The enzyme is eliminated, resulting in a methylated cytosine and a free, active enzyme. | The electronegative fluorine at C5 prevents the elimination of the enzyme, resulting in a stable covalent adduct. | nih.gov |

Nucleic Acid Incorporation

A critical aspect of the mechanism of action of this compound is its incorporation into cellular nucleic acids. Research has demonstrated the internucleotide incorporation of this compound into the DNA of human cancer cells.

Incorporation of Metabolites into DNA

A significant aspect of this compound's mechanism of action is the incorporation of its metabolites into the DNA of cancer cells. Research has demonstrated the internucleotide incorporation of FdCyd into the DNA of human MCF-7 breast carcinoma cells. Furthermore, residues of 5-fluorouracil (B62378) (FUra), a key metabolite of FdCyd, are also detectable in the DNA of these cells following treatment.

The extent of FdCyd incorporation into DNA can be modulated by other pharmacological agents. For instance, the use of cytidine and deoxycytidylate deaminase inhibitors has been shown to increase the level of FdCyd integration into DNA. Conversely, while these inhibitors boost the direct incorporation of FdCyd, they have minimal effect on the formation of FUra-containing RNA. Deoxyuridine has also been observed to enhance the incorporation of FdCyd into DNA.

The triphosphate form of FdCyd, 5-fluoro-2'-deoxycytidine (B1672315) 5'-triphosphate, is efficiently utilized as a substitute for deoxycytidine 5'-triphosphate by DNA polymerases α and β. The apparent Michaelis constant (Km) values for 5-fluoro-2'-deoxycytidine 5'-triphosphate with DNA polymerases α and β are comparable to those of the natural substrate, indicating its efficient incorporation. Once incorporated, these fluorinated pyrimidine analogs support the further elongation of the DNA chain. This incorporation of fluorinated pyrimidines into DNA via their triphosphate forms is considered a potential mechanism for their cytostatic actions.

| Enzyme | Apparent Km (μM) |

|---|---|

| DNA Polymerase α | 7.7 |

| DNA Polymerase β | 8.8 |

Incorporation of Metabolites into RNA

In addition to DNA, metabolites of this compound are also incorporated into cellular RNA. Following treatment with FdCyd, residues of 5-fluorouracil (FUra) are detectable in the RNA of human MCF-7 breast carcinoma cells. This incorporation of FUra into RNA is a well-established mechanism of action for fluoropyrimidines and is believed to contribute significantly to their cytotoxic effects by disrupting RNA function. In fact, studies have shown that the incorporation of 5-FU into RNA can be substantially higher than its incorporation into DNA.

The metabolism of FdCyd can lead to the formation of 5-fluorouridine (B13573) triphosphate (FUTP), which is then incorporated into various RNA species. This process has been identified as a key contributor to the anti-proliferative activity of 5-FU. The presence of FUra in RNA can interfere with several aspects of RNA metabolism, including processing and maturation.

Effects on Nucleic Acid Structure and Function

The incorporation of this compound and its metabolites into DNA and RNA leads to significant alterations in their structure and function.

One of the key effects on DNA is the inhibition of postsynthetic methylation. This disruption of the normal methylation pattern of DNA can have profound consequences on gene expression and cellular function.

The incorporation of 5-fluorouracil into RNA has more pronounced functional consequences. It has been shown to interfere with the processing of ribosomal RNA (rRNA) and pre-messenger RNA (pre-mRNA) splicing. Furthermore, the presence of 5-FU in transfer RNA (tRNA) can lead to its destabilization. The cytotoxic effects of 5-FU are now understood to be largely mediated by this "RNA damage," particularly affecting ribosomal RNA and the production of new ribosomes.

Other Molecular Target Interactions

Beyond its incorporation into nucleic acids, this compound and its metabolites interact with several key enzymes involved in nucleotide metabolism and DNA replication.

Exploration of Interactions with Deoxycytidylate Hydroxymethylase

The monophosphate metabolite, 5-fluoro-2'-deoxycytidine 5'-monophosphate (FdCMP), has been investigated for its interaction with deoxycytidylate hydroxymethylase. Studies have shown that FdCMP acts as a competitive inhibitor of this enzyme. However, it does not cause time-dependent inhibition in the presence of the cofactor, and it is not considered a mechanism-based inhibitor. While UV difference spectral evidence suggests the formation of an FdCMP-cofactor-enzyme complex, this complex was not stable enough to be isolated.

Studies on Reverse Transcriptase Incorporation with Fluorinated Nucleosides

The incorporation of fluorinated nucleosides by viral polymerases, such as reverse transcriptase, is an area of significant research. While direct studies on the incorporation of this compound by HIV-1 reverse transcriptase are not extensively detailed in the provided context, research on related 5-fluorocytidine (B16351) analogues provides valuable insights. For instance, the triphosphate form of 5-aza-2'-deoxycytidine has been shown to be incorporated during reverse transcription. In vitro studies have demonstrated that HIV-1 reverse transcriptase incorporates 5-aza-2'-deoxycytidine triphosphate far more efficiently than its ribonucleoside counterpart, 5-azacytidine (B1684299) triphosphate. This highlights the potential for deoxycytidine analogues like FdCyd to be substrates for reverse transcriptase.

Potential Impact on RNA-Modifying Enzymes and DNA Topoisomerases

The metabolites of this compound, particularly 5-fluorouracil, have been shown to impact the activity of RNA-modifying enzymes. Studies in yeast have revealed that mutants with defects in tRNA and rRNA maturation are particularly sensitive to 5-FU. This suggests that tRNA modifying enzymes are important in vivo targets for 5-FU. The cytotoxic effect of 5-FU is enhanced in tRNA modification mutants, and it is proposed that 5-FU leads to tRNA destabilization by reducing the number of tRNA modifications.

Regarding DNA topoisomerases, 5-fluorouracil has been found to stimulate the expression of topoisomerase I in adenocarcinoma cancer cells. This interaction is clinically relevant in combination therapies. For example, when 5-FU is used with a topoisomerase I poison like irinotecan, the scheduling of drug administration is critical and is based on the opposing effects of the drugs on the expression and poisoning of the topoisomerase I enzyme.

| Abbreviation | Full Compound Name |

|---|---|

| FdCyd | This compound |

| FUra | 5-fluorouracil |

| FdCMP | 5-fluoro-2'-deoxycytidine 5'-monophosphate |

| FUTP | 5-fluorouridine triphosphate |

| 5-aza-dCTP | 5-aza-2'-deoxycytidine triphosphate |

| 5-aza-CTP | 5-azacytidine triphosphate |

Cellular and Subcellular Research Insights from 5 Fluoro 5 Deoxycytidine Studies

Impact on Cell Cycle Progression in In Vitro Models

5-Fluoro-5'-deoxycytidine (FdCyd) has been shown to exert significant effects on cell cycle progression in various cancer cell lines. A primary mechanism of its anti-proliferative action is the induction of cell cycle arrest, preventing cancer cells from completing the division process.

In human colon cancer HCT-116 cells, treatment with FdCyd leads to an arrest at the G2/M checkpoint. nih.govnih.gov This G2/M arrest is a crucial cellular response to DNA damage, preventing the cell from entering mitosis with a compromised genome. nih.gov Studies have indicated that this cell cycle inhibition is mediated through the activation of the DNA damage response pathway. nih.govnih.gov

Furthermore, research on other cancer types has revealed different impacts on the cell cycle. For instance, in acute myeloid leukemia (AML) cells, FdCyd has been reported to induce cell cycle arrest in the G1 phase. ssu.ac.ir This suggests that the specific phase of cell cycle arrest induced by FdCyd can be cell-type dependent. The arrest in the G1 phase is associated with the reactivation of the p21 gene, a key regulator of cell cycle progression. ssu.ac.ir

The ability of FdCyd to halt cell cycle progression is intrinsically linked to its role as a DNA methyltransferase inhibitor. By inhibiting DNA methylation, FdCyd can lead to the re-expression of silenced tumor suppressor genes that regulate cell cycle checkpoints, such as those in the CIP/KIP and INK4 families. brieflands.combrieflands.com For example, in HCT-116 cells, FdCyd treatment resulted in a significant increase in the expression of p21CIP1, p27KIP1, and p57KIP2 from the CIP/KIP family, and p14ARF, p15INK4b, and p16INK4a from the INK4 family, all of which are negative regulators of the cell cycle. brieflands.combrieflands.com

Activation of DNA Damage Response Pathways

A key aspect of this compound's mechanism of action is its ability to activate DNA damage response (DDR) pathways. nih.govnih.gov This response is a complex signaling network that cells employ to detect and repair DNA lesions, thereby maintaining genomic integrity. cellsignal.comhorizondiscovery.com The activation of the DDR is a primary contributor to the cytotoxic effects of FdCyd. nih.gov

Upon cellular uptake and metabolism, FdCyd can be incorporated into DNA, leading to DNA damage. nih.gov This damage triggers the activation of the DDR pathway. nih.govnih.gov In HCT116 colon cancer cells, treatment with FdCyd was shown to cause DNA breaks, as demonstrated by alkaline comet assays. nih.gov The extent of these DNA breaks increased with higher concentrations of the compound. nih.gov

The activation of the DDR by FdCyd involves key signaling molecules. Studies have shown that FdCyd treatment can activate the p53 signaling pathway in HCT116 cells. nih.gov However, it has been observed that the FdCyd-induced cell cycle arrest is not solely dependent on p53 activation, suggesting the involvement of other downstream molecules in the DNA damage pathway. nih.gov The inhibition of ATM and ATR kinases, which are central to the DNA damage repair signal amplification, has been shown to mediate the FdCyd-induced G2/M arrest in HCT116 cells. nih.govnih.gov

The activation of the DDR by FdCyd is thought to be a more general mechanism for DNA methylation inhibitors, as similar effects have been observed with other compounds like 5-azacytidine (B1684299). nih.gov This suggests that the induction of a DNA damage response may be a common pathway through which these agents exert their anti-proliferative effects. nih.gov

Mechanistic Understanding of Cytotoxicity in Cell Culture Systems

The cytotoxicity of this compound in cell culture systems is a multi-faceted process involving several interconnected mechanisms. As a prodrug, FdCyd is converted intracellularly to various active metabolites that interfere with essential cellular processes. cancer.gov

One of the primary mechanisms of FdCyd's cytotoxicity is the inhibition of thymidylate synthase. nih.govnih.gov This enzyme is crucial for the de novo synthesis of thymidine (B127349) monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.gov The metabolite 5-fluoro-2'-deoxyuridylate (FdUMP), derived from FdCyd, is a potent inhibitor of thymidylate synthase. cancer.govnih.gov This inhibition leads to a depletion of the cellular pool of thymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA, ultimately leading to the inhibition of DNA synthesis and cell division. cancer.govnih.gov

Another significant aspect of FdCyd's cytotoxicity is its incorporation into both DNA and RNA. cancer.gov The incorporation of fluorinated pyrimidine (B1678525) analogs into these macromolecules disrupts their normal function and contributes to cellular stress and growth inhibition. cancer.gov For instance, the metabolite 5-fluorouridine (B13573) triphosphate (FUTP) can be incorporated into RNA, interfering with RNA processing and protein synthesis. cancer.gov

Furthermore, FdCyd induces apoptosis, or programmed cell death, in cancer cells. brieflands.comssu.ac.ir This is often mediated through the intrinsic apoptotic pathway, which involves the mitochondria. ssu.ac.ir Studies in human hepatocellular carcinoma cell lines have shown that FdCyd treatment leads to the upregulation of pro-apoptotic genes like BAX and BAK, and the downregulation of anti-apoptotic genes such as Bcl-2 and Bcl-xL. ssu.ac.ir This shift in the balance of pro- and anti-apoptotic proteins results in the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death. ssu.ac.ir

The role of FdCyd as a DNA methyltransferase inhibitor is also central to its cytotoxic effects. nih.govbrieflands.com By inhibiting DNA methylation, FdCyd can lead to the re-expression of silenced tumor suppressor genes that control cell growth and apoptosis. brieflands.combrieflands.com

| Mechanism of Cytotoxicity | Key Molecular Target/Process | Cellular Outcome |

|---|---|---|

| Inhibition of Thymidylate Synthase | Thymidylate Synthase | Inhibition of DNA synthesis and cell division |

| Incorporation into Nucleic Acids | DNA and RNA | Disruption of DNA and RNA function |

| Induction of Apoptosis | Intrinsic apoptotic pathway (Bax, Bak, Bcl-2) | Programmed cell death |

| DNA Methylation Inhibition | DNA Methyltransferases (DNMTs) | Re-expression of tumor suppressor genes |

Research Utilizing Specific Cell Lines and Mutant Strains for Pathway Elucidation (e.g., S-49 mutant cell lines, L1210 leukemia cells)

The elucidation of the metabolic and cytotoxic pathways of this compound has been significantly advanced through the use of specific cell lines and mutant strains. These cellular models have provided invaluable insights into the mechanisms of action of FdCyd.

S-49 Mutant Cell Lines: Studies utilizing S-49 mutant mouse lymphoma cell lines have been instrumental in defining the metabolic pathways of FdCyd. nih.gov These cell lines possess defined single or double deficiencies in enzymes involved in nucleoside and nucleotide metabolism. nih.gov By comparing the cytotoxicity of FdCyd in these various mutant cell lines, researchers have been able to delineate two primary metabolic routes for its conversion to the active metabolite 5-fluoro-2'-deoxyuridylate (FdUMP). nih.gov

Pathway 1: Sequential reactions catalyzed by deoxycytidine kinase and dCMP deaminase. nih.gov

Pathway 2: Sequential reactions catalyzed by cytidine (B196190) deaminase and thymidine kinase. nih.gov

These studies in S-49 cells also demonstrated that the metabolism of FdCyd can be directed towards the first pathway by inhibiting cytidine deaminase with tetrahydrouridine (B1681287). nih.gov

L1210 Leukemia Cells: L1210 murine leukemia cells have also been a valuable model system for studying fluoropyrimidines. nih.gov Research with L1210 cells has helped to differentiate the metabolic pathways and cytotoxic targets of related compounds like 5-fluorouracil (B62378) (5-FU) and 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), providing a comparative context for understanding FdCyd's actions. nih.gov Studies on L1210 cells have shown that FdCyd can induce G2/M cell cycle arrest. scirp.org

HCT-116 Colon Cancer Cells: The human colon cancer cell line HCT-116 has been extensively used to investigate the effects of FdCyd on cell cycle progression, DNA damage response, and gene expression. nih.govnih.govbrieflands.com These studies have revealed that HCT-116 cells are particularly sensitive to FdCyd, exhibiting G2/M cell cycle arrest and activation of the DNA damage response pathway upon treatment. nih.govnih.gov Furthermore, research in HCT-116 cells has detailed the upregulation of cell cycle inhibitors from the CIP/KIP and INK4 families following FdCyd exposure. brieflands.combrieflands.com

| Cell Line/Strain | Key Research Findings | Reference |

|---|---|---|

| S-49 Mutant Cell Lines | Elucidation of two primary metabolic pathways for FdCyd activation to FdUMP. | nih.gov |

| L1210 Leukemia Cells | Demonstration of FdCyd-induced G2/M cell cycle arrest. | scirp.org |

| HCT-116 Colon Cancer Cells | Characterization of G2/M arrest, DNA damage response activation, and upregulation of cell cycle inhibitors. | nih.govnih.govbrieflands.com |

Subcellular Localization and Distribution of this compound Metabolites

Understanding the subcellular localization and distribution of this compound and its metabolites is crucial for a complete picture of its mechanism of action. As a nucleoside analog, FdCyd and its derivatives are expected to localize primarily within the nucleus and mitochondria, where DNA replication and transcription occur.

Upon entering the cell, FdCyd is metabolized into various active forms, including 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), and 5-fluorouridine triphosphate (FUTP). cancer.gov The subcellular distribution of these metabolites dictates their interaction with their respective molecular targets.

FdUMP: As a potent inhibitor of thymidylate synthase, FdUMP is expected to be localized in the cytoplasm and the nucleus, where this enzyme is active during the S phase of the cell cycle.

FdUTP: This metabolite can be incorporated into DNA, a process that occurs within the nucleus and, to a lesser extent, in the mitochondria. cancer.gov

FUTP: The incorporation of FUTP into RNA takes place in the nucleus, where transcription occurs. cancer.gov

Studies using radiolabeled FdCyd have provided insights into its biodistribution at the whole-body level. A study with 18F-labeled FdCyd in human subjects showed significant uptake in the liver, kidneys, and urinary bladder wall. nih.gov While this provides information on organ-level distribution, more specific studies at the subcellular level are needed for a detailed understanding.

Microautoradiography techniques have been employed to visualize the cellular distribution of related fluoropyrimidine analogs, such as 5-iodo-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (FIAU), which has shown accumulation within tumor cells. researchgate.net Similar methodologies could provide more precise information on the subcellular localization of FdCyd metabolites.

The ultimate fate of FdCyd metabolites is their incorporation into macromolecules or their catabolism and excretion. The distribution of these metabolites within different cellular compartments is a dynamic process that depends on the metabolic activity of the cell and the expression levels of relevant enzymes and transporters.

Preclinical Pharmacological Research of 5 Fluoro 5 Deoxycytidine in Research Models

Metabolic Profiling and Pharmacokinetic Studies in Animal Models (focused on mechanistic insights)

Preclinical investigations in animal models have been crucial in elucidating the metabolic fate and pharmacokinetic profile of 5-Fluoro-2'-deoxycytidine (B1672315) (FdCyd). In vivo, FdCyd is subject to rapid and sequential metabolism. aacrjournals.orgelsevierpure.com The primary metabolic pathway involves its conversion to 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) by the enzyme cytidine (B196190) deaminase. aacrjournals.org FdUrd is further metabolized to the well-known anticancer agent 5-fluorouracil (B62378) (5-FU) by thymidine (B127349) phosphorylase, and subsequently to 5-fluorouridine (B13573). aacrjournals.orgnih.govmedchemexpress.com An alternative, secondary pathway involves the phosphorylation of FdCyd by deoxycytidine kinase to form 5-fluoro-2'-deoxycytidylate (FdCMP), which is then deaminated by cytidylate deaminase to yield 5-fluoro-2'-deoxyuridylate (FdUMP). aacrjournals.org FdUMP is a potent inhibitor of thymidylate synthetase, a key enzyme in DNA synthesis. nih.gov

Pharmacokinetic studies in mice have revealed key characteristics of FdCyd. When administered orally without any metabolic inhibitors, FdCyd has a low bioavailability of approximately 4%. elsevierpure.com This is not due to poor absorption but rather to a significant first-pass metabolism, primarily by cytidine deaminase in the liver and gastrointestinal tract, which rapidly converts it to its metabolites. elsevierpure.com The oral administration of 5'-deoxy-5-fluorouridine (dFUrd), a related compound, in cancer patients showed rapid absorption with a mean elimination half-life ranging from 32 to 45 minutes. nih.gov

These metabolic and pharmacokinetic studies provide critical mechanistic insights. They demonstrate that FdCyd itself is a prodrug, and its therapeutic activity is dependent on its conversion to active metabolites like FdUrd, 5-FU, and ultimately FdUMP. cancer.gov The rapid catabolism via cytidine deaminase, however, presents a significant challenge, as it leads to the formation of potentially toxic metabolites that may not contribute to the desired therapeutic effect of DNA methyltransferase inhibition. aacrjournals.orgelsevierpure.com This understanding has directly informed strategies to modulate its activity in preclinical settings.

Strategies for Modulating 5-Fluoro-5'-deoxycytidine Activity in Preclinical Settings

A primary strategy to modulate FdCyd's activity involves the co-administration of enzyme inhibitors to block its rapid catabolism and direct its metabolism toward more desirable pathways. The most extensively studied approach is the combination of FdCyd with an inhibitor of cytidine deaminase (CD). nih.gov In vivo, FdCyd is rapidly converted to unwanted metabolites, and the cytidine deaminase inhibitor tetrahydrouridine (B1681287) (THU) can block this first metabolic step. nih.govresearchgate.net

Preclinical studies in mice have demonstrated the profound impact of this combination. Co-administration of THU with FdCyd significantly increases the systemic exposure to FdCyd while decreasing the levels of its metabolites, FdUrd and 5-FU. elsevierpure.com When THU was given with oral FdCyd, the exposure to FdCyd increased by as much as 87-fold, dramatically enhancing its bioavailability. elsevierpure.com This strategy effectively channels the metabolism of FdCyd away from the cytidine deaminase pathway and potentially increases its availability for the alternative pathway involving phosphorylation by deoxycytidine kinase. aacrjournals.org By blocking the primary catabolic route, THU helps maintain higher and more sustained plasma concentrations of FdCyd, which are believed to be necessary for achieving effective DNA methylation inhibition. nih.gov This combination approach is considered a promising strategy for potential clinical testing. elsevierpure.com

The concept of a prodrug is central to this compound, which is an intermediate metabolite of the oral fluoropyrimidine carbamate, capecitabine (B1668275). medchemexpress.com Capecitabine is designed to be converted to 5-FU selectively in tumor tissues through a cascade of enzymatic activations. medchemexpress.com 5'-Deoxy-5-fluorocytidine (B193531) is generated from capecitabine by carboxylesterase in the liver. medchemexpress.com It is then deaminated by cytidine deaminase to produce 5'-deoxy-5-fluorouridine, which is finally converted to the active drug 5-fluorouracil by thymidine phosphorylase, an enzyme found at higher concentrations in some tumor tissues. medchemexpress.com

Further research has explored creating new amide conjugates of 5'-deoxy-5-fluorocytidine with hydroxycinnamic acids. nih.gov These conjugates are designed to act as prodrugs of 5-FU. nih.gov Another design principle involves creating conjugates that can be hydrolyzed by specific enzymes like carboxylesterases to release 5'-deoxy-5-fluorocytidine. nih.gov Additionally, prodrugs of the related compound 5-fluoro-2'-deoxyuridine (FdUrd) have been developed by linking it to a tumor-homing peptide via an ester linker, aiming for targeted delivery and release at the tumor site. researchgate.netnih.gov These strategies are based on the principle of exploiting differential enzyme activity between tumor and normal tissues for targeted drug activation.

Mechanistic Efficacy Studies in In Vitro and In Vivo Research Systems (e.g., inhibition of growth of tissue culture cells, tumor cell lines)

5-Fluoro-2'-deoxycytidine (FdCyd) has demonstrated potent inhibitory effects on the growth of various tumor cell lines in vitro. nih.govaacrjournals.org Its cytotoxic activity stems from its metabolic conversion to active compounds that interfere with essential cellular processes. cancer.gov One of the primary mechanisms of action is the inhibition of thymidylate synthetase. nih.gov This occurs after FdCyd is metabolized to 5-fluoro-2'-deoxyuridylate (FdUMP), which potently inhibits the enzyme, leading to a depletion of thymidine triphosphate, a necessary component for DNA synthesis and repair. nih.govcancer.gov The cytotoxicity caused by this mechanism can be reversed by the addition of thymidine. nih.govaacrjournals.org

Another significant mechanism of action for FdCyd is the inhibition of DNA methyltransferase (DNMT). brieflands.comssu.ac.irsnmjournals.org By inhibiting DNMTs, FdCyd can lead to the re-activation of tumor suppressor genes that were silenced by DNA hypermethylation. brieflands.comssu.ac.ir Studies on colon and pancreatic cancer cell lines have shown that FdCyd can decrease the expression of DNMT1 and reactivate genes from the INK4a/ARF and CIP/KIP families, which are negative regulators of the cell cycle. brieflands.comssu.ac.irbrieflands.com This leads to cell growth inhibition and the induction of apoptosis. brieflands.comssu.ac.ir

In vitro studies have quantified the growth-inhibitory effects of FdCyd across different cancer cell lines. For instance, in H.Ep. #1 cells, FdCyd strongly inhibited growth at concentrations around 0.01 µg/ml. aacrjournals.org In the colon cancer HCT-116 cell line, the half-maximal inhibitory concentration (IC50) was determined to be 1.72 µM at 24 hours and 1.63 µM at 48 hours. brieflands.comresearchgate.net In pancreatic cancer cell lines, new amide conjugates of 5'-deoxy-5-fluorocytidine showed IC50 values ranging from 14–45 µM in BxPC-3 cells and 37–133 µM in AsPC-1 cells. nih.gov

Despite promising in vitro potency at nanomolar concentrations in pediatric brain tumor models (Group 3 medulloblastoma, ependymoma, and choroid plexus carcinoma), in vivo efficacy studies have yielded mixed results. nih.gov While pharmacokinetic studies confirmed that systemically administered FdCyd in combination with THU reached concentrations in brain tumors sufficient to inhibit proliferation, no significant therapeutic response was observed in the corresponding mouse models. nih.gov

| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Source |

|---|---|---|---|---|---|

| 5-Fluoro-2'-deoxycytidine | HCT-116 | Colon Cancer | 1.72 ± 0.23 µM | 24 hours | brieflands.comresearchgate.net |

| 5-Fluoro-2'-deoxycytidine | HCT-116 | Colon Cancer | 1.63 ± 0.21 µM | 48 hours | brieflands.comresearchgate.net |

| 5-Fluoro-2'-deoxycytidine | AsPC-1 | Pancreatic Cancer | ~1 µM | Not Specified | ssu.ac.ir |

| 5-Fluoro-2'-deoxycytidine | LCL-PI 11 | Hepatocellular Carcinoma | ~1 µM | Not Specified | ssu.ac.ir |

| para-(acetyloxy)coumaroyl conjugate of 5'-dFCR (Compound 1) | BxPC-3 | Pancreatic Cancer (Primary) | 14 µM | Not Specified | nih.gov |

| Amide conjugates of 5'-dFCR | BxPC-3 | Pancreatic Cancer (Primary) | 14–45 µM | Not Specified | nih.gov |

| Amide conjugates of 5'-dFCR | AsPC-1 | Pancreatic Cancer (Metastatic) | 37–133 µM | Not Specified | nih.gov |

Structure Activity Relationships Sar and Rational Design of 5 Fluoro 5 Deoxycytidine Analogues

Influence of 5-Fluorine Substitution on Biochemical Activity and Enzyme Interactions

The substitution of a fluorine atom at the C5 position of the pyrimidine (B1678525) ring is a critical determinant of the biochemical activity of 5-Fluoro-5'-deoxycytidine. This modification is not merely an isosteric replacement for hydrogen but profoundly alters the electronic properties of the nucleobase, which in turn affects its interaction with target enzymes. The primary target for the active metabolite of this compound is thymidylate synthase (TS), an essential enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. nih.gov

The mechanism of TS inhibition by the metabolite 5-fluoro-2'-deoxyuridylate (FdUMP), derived from this compound, highlights the importance of the 5-fluorine substituent. The high electronegativity of the fluorine atom stabilizes the covalent bond formed between the C6 of the pyrimidine ring and a cysteine residue in the active site of TS. This stabilization prevents the final step of the normal catalytic reaction, which involves the elimination of a proton from the C5 position, leading to the formation of a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate. nih.gov This effectively sequesters the enzyme, leading to a depletion of dTMP and subsequent inhibition of DNA synthesis.

The monophosphate form of 5-fluoro-2'-deoxycytidine (B1672315), 5-fluoro-2'-deoxycytidine 5'-monophosphate (FdCMP), has also been shown to be a mechanism-based inhibitor of thymidylate synthase. nih.gov In the presence of the cofactor 5,10-methylene-5,6,7,8-tetrahydrofolate, FdCMP leads to a time-dependent inactivation of the enzyme. nih.gov Initial velocity measurements have determined the apparent inhibition constant (Ki) for the binary FdCMP-enzyme complex to be approximately 20 µM. nih.gov

| Compound | Target Enzyme | Biochemical Parameter | Value | Cell Line |

|---|---|---|---|---|

| 5-Fluoro-2'-deoxycytidine 5'-monophosphate (FdCMP) | Thymidylate Synthase | Apparent Ki | ~20 µM | N/A (Enzyme Assay) |

| 5'-Deoxy-5-fluorocytidine-para-coumaric acid conjugate | Pancreatic Cancer Cells | IC50 | 14 µM | BxPC-3 |

| 5'-Deoxy-5-fluorocytidine-caffeic acid conjugate | Pancreatic Cancer Cells | IC50 | ~45 µM | BxPC-3 |

Stereochemical Considerations in Nucleoside Analogue Activity

The stereochemistry of the sugar moiety is a critical factor that governs the biological activity of nucleoside analogues. The conformation of the furanose ring, often described by its "pucker," can significantly influence how the nucleoside analogue is recognized and processed by cellular machinery, including transporters and enzymes. The two predominant conformations are the C2'-endo (South) and C3'-endo (North) puckers. These conformations affect the relative orientation of the base and the phosphate-binding 5'-hydroxyl group.

For a nucleoside analogue to be active, it must be recognized by nucleoside kinases to be phosphorylated to its active mono-, di-, and triphosphate forms. The sugar pucker plays a crucial role in this recognition process. Modifications to the sugar ring, such as the introduction of a fluorine atom at the 2' position, can alter the conformational equilibrium between the North and South puckers. nih.govresearchgate.net A 2'-fluoro substituent in the ribo configuration tends to favor a C3'-endo (North) conformation, which is characteristic of A-form DNA and RNA. researchgate.net Conversely, a 2'-fluoro in the arabino configuration favors a C2'-endo (South) conformation, which is found in B-form DNA. researchgate.net

The stereochemical configuration of the entire nucleoside, denoted as D or L, is also a key determinant of activity. Naturally occurring nucleosides are of the D-configuration. While it was once thought that only D-isomers would be biologically active, some L-nucleoside analogues have demonstrated potent antiviral and anticancer activities, often with a different toxicity profile compared to their D-counterparts.

The orientation of the glycosidic bond, which connects the nucleobase to the sugar, can also impact activity. The two main orientations are syn and anti. For pyrimidine nucleosides, the anti conformation is generally favored and required for proper base pairing in DNA and for recognition by most enzymes.

Rational Design Principles for Enhanced Molecular Target Specificity

The rational design of this compound analogues aims to improve their therapeutic index by enhancing their specificity for molecular targets in cancer cells while minimizing effects on healthy cells. Several strategies are employed to achieve this.

One key principle is the design of prodrugs that are selectively activated in tumor tissues. This can be achieved by exploiting the differential expression of enzymes in cancer cells. For instance, attaching a moiety that is cleaved by a tumor-specific enzyme can release the active this compound in the desired location.

Another approach involves modifying the structure of the nucleoside to enhance its interaction with the target enzyme, such as thymidylate synthase. This can involve substitutions on the pyrimidine base or the sugar moiety to create more favorable binding interactions. For example, the synthesis of conjugates of 5'-deoxy-5-fluorocytidine (B193531) with hydroxycinnamic acids has been explored as a strategy to enhance anti-pancreatic cancer activity. nih.gov In one study, a conjugate with para-coumaric acid showed a potent IC50 of 14 µM against the BxPC-3 pancreatic cancer cell line. nih.gov

Furthermore, modifications can be designed to overcome mechanisms of drug resistance. For example, if resistance arises from a mutation in the target enzyme that reduces the binding affinity of the drug, new analogues can be designed to bind effectively to the mutated enzyme. Computational modeling and structural biology play a crucial role in this process by providing insights into the three-dimensional structure of the drug-target complex, which can guide the design of more effective inhibitors. uw.edu.pl

The design of nucleoside analogues with constrained sugar conformations is another strategy to enhance target specificity. By locking the sugar into a specific pucker (e.g., North or South), it is possible to favor interaction with a particular enzyme or transporter, thereby directing the drug to its intended target and potentially reducing off-target effects.

Finally, the development of 5'-substituted analogs of the active metabolite FdUMP is being explored to maintain potent inhibition of thymidylate synthase while preventing undesirable metabolism that can lead to toxicity. semanticscholar.org This strategy aims to create analogues that are potent at the monophosphate level but are poor substrates for further phosphorylation, thereby limiting the formation of metabolites that can be misincorporated into DNA and RNA. semanticscholar.org

Methodological Advances in 5 Fluoro 5 Deoxycytidine Research

Advanced Analytical Techniques for Compound and Metabolite Quantification (e.g., HPLC, LC-MS/MS, 19F NMR Spectroscopy)

The accurate quantification of 5-Fluoro-5'-deoxycytidine and its metabolites is fundamental to understanding its pharmacokinetics and mechanism of action. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have emerged as cornerstone technologies in this endeavor.

High-Performance Liquid Chromatography (HPLC) , often coupled with ultraviolet (UV) detection, provides a robust method for separating and quantifying fluoropyrimidines from biological matrices. A sensitive reverse-phase HPLC technique has been successfully used for the simultaneous detection of 5-fluorouracil (B62378) (5-FU) and its active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), in tissue and serum nih.gov. This methodology allows for the determination of concentrations with a high degree of sensitivity nih.gov. For instance, a method has been described for measuring 5'-deoxy-5-fluorouridine and 5-FU in human plasma and urine, showcasing the utility of HPLC in clinical research nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced specificity and sensitivity, making it a powerful tool for the simultaneous analysis of a parent drug and its various metabolites. A validated LC-MS/MS assay has been developed to quantitate 5-fluoro-2'-deoxycytidine (B1672315) (a close analog) and its metabolites in human plasma nih.gov. This method is crucial for clinical studies, allowing for the precise measurement of compound levels and their metabolic products nih.gov. Furthermore, an LC-MS/MS method was developed for the simultaneous quantification of capecitabine (B1668275) and its key metabolites, including 5'-deoxy-5-fluorocytidine (B193531), from human plasma, demonstrating the capability of this technique to handle complex analytical challenges researchgate.net.

| Analytical Technique | Analytes Measured | Sample Matrix | Key Findings |

| HPLC | 5-FU, FdUMP | Tissue, Serum | Enables simultaneous detection with high sensitivity (50 pg) nih.gov. |

| LC-MS/MS | 5-fluoro-2'-deoxycytidine and metabolites | Human Plasma | Validated for clinical studies to quantitate drug and metabolite concentrations nih.gov. |

| LC-MS/MS | Capecitabine, 5'-deoxy-5-fluorocytidine, etc. | Human Plasma | Allows for simultaneous extraction and detection of the parent drug and its major metabolites researchgate.net. |

19F Nuclear Magnetic Resonance (NMR) Spectroscopy provides a unique and non-invasive window into the metabolic fate of fluorinated compounds like this compound. The fluorine atom serves as a sensitive probe, allowing for the direct detection and quantification of the drug and its fluorinated metabolites in biological fluids without the need for extraction or derivatization nih.gov. This technique has been instrumental in identifying a range of metabolites of 5'-deoxy-5-fluorouridine in patient biofluids, thereby elucidating its catabolic pathway nih.gov. 19F NMR has also been employed to study the conformational changes in DNA and RNA upon the incorporation of 5-fluoro pyrimidines, providing valuable insights into nucleic acid secondary structure oup.comoup.com. The chemical shift of the 19F signal is highly sensitive to the local electronic environment, making it an excellent tool for investigating enzyme-ligand interactions, such as the binding of 5-fluoro-2'-deoxyuridylate to thymidylate synthase nih.gov.

Application of Isotope Labeling for Metabolic Tracing Studies

Isotope labeling is a powerful strategy to trace the metabolic pathways of a drug and its incorporation into cellular macromolecules. By replacing an atom in the this compound molecule with one of its isotopes (e.g., ¹³C, ¹⁵N, or the radioisotope ¹⁸F), researchers can follow its journey through various metabolic transformations.

Stable isotope tracing, in particular, has become a cornerstone of modern metabolomics research, enabling dynamic metabolic flux analysis to quantify the rates of metabolic pathway activity immune-system-research.com. This approach provides a dynamic view of cellular metabolism that is not achievable with conventional static measurements immune-system-research.com. For example, labeling cells with a ¹³C-labeled nutrient can reveal its contribution to various metabolic cycles immune-system-research.com.

A notable application in a closely related area is the use of ¹⁸F-labeled 5-fluoro-2'-deoxycytidine (¹⁸F-FdCyd) as a radiopharmaceutical for positron emission tomography (PET) imaging. This allows for the non-invasive, whole-body visualization of the drug's biodistribution in preclinical models and human subjects, providing valuable information on tumor uptake and tissue distribution nih.gov. Such studies are crucial for understanding the variable responses to the drug among patients nih.gov.

| Isotope Labeling Application | Technique | Purpose | Key Insights |

| Metabolic Flux Analysis | Stable Isotope Tracing (e.g., ¹³C) | To quantify the activity of metabolic pathways. | Provides dynamic information on cellular metabolism and the fate of labeled compounds immune-system-research.com. |

| Biodistribution Studies | Radioisotope Labeling (e.g., ¹⁸F) with PET | To visualize the distribution of the drug in the body. | Offers non-invasive assessment of drug uptake in tumors and other tissues nih.gov. |

Utilization of Genetic and Cell Line Engineering for Metabolic Pathway Elucidation

The elucidation of the metabolic pathways of this compound has been greatly aided by the use of genetically engineered cell lines. By creating cell lines with specific deficiencies in enzymes involved in nucleoside metabolism, researchers can dissect the precise roles of these enzymes in the activation and catabolism of the compound.

A pivotal study utilized a panel of S-49 mutant cell lines, each with defined single or double deficiencies in enzymes such as deoxycytidine kinase and cytidine (B196190) deaminase, to map the metabolic conversion of 5-fluoro-2'-deoxycytidine to its active form, 5-fluoro-2'-deoxyuridylate nih.gov. This approach revealed two distinct metabolic activation pathways nih.gov. The use of such cell lines allows for a systematic investigation of metabolic interdependencies and can help identify key determinants of drug sensitivity and resistance biorxiv.org. Furthermore, CRISPR/Cas9-modified cell models have been employed to study the roles of specific nucleotidases, providing insights into the broader regulatory functions of enzymes in nucleotide metabolism mdpi.com.

| Engineered Cell Line Model | Purpose | Key Findings |

| S-49 Mutant Cell Lines | To define the metabolic activation pathways of 5-fluoro-2'-deoxycytidine. | Identified two distinct pathways for the conversion to the active metabolite, FdUMP nih.gov. |

| CRISPR/Cas9-Modified Cells | To investigate the roles of specific nucleotidases in nucleotide metabolism. | Revealed transcriptional and metabolic modifications linked to the presence or absence of these enzymes mdpi.com. |

Biophysical and Computational Studies on Nucleic Acid and Enzyme Interactions

Understanding the interaction of this compound and its metabolites with their molecular targets, such as nucleic acids and enzymes, is crucial for elucidating their mechanism of action. Biophysical techniques and computational modeling provide invaluable insights at the atomic level.

Computational studies, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, offer a powerful approach to investigate enzyme-substrate interactions and reaction mechanisms nih.gov. These methods can provide detailed insights into the binding modes of fluorinated compounds to their target enzymes and the energetic profiles of the catalytic reactions nih.gov. For instance, computational approaches have been used to study the interaction of 5-fluorouracil with nucleobases, providing a deeper understanding of its mechanism of action at the molecular level researchgate.net. Theoretical calculations have also been employed to study the conformational preferences of related fluorinated sugar analogs, which can influence their binding to enzymes rsc.org.

| Study Type | Technique/Approach | Focus | Key Insights |

| Biophysical | 19F NMR Spectroscopy | Conformational changes in nucleic acids upon incorporation of 5-fluoropyrimidines. | Fluorine substitution has a minimal effect on the secondary structure of DNA and RNA oup.comoup.com. |

| Computational | Molecular Docking, QM/MM | Enzyme-substrate interactions and reaction mechanisms. | Provides atomic-level details of binding modes and catalytic processes nih.gov. |